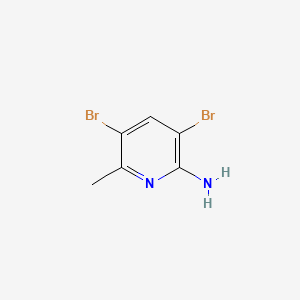

2-Amino-3,5-dibromo-6-methylpyridine

Description

Historical Context of Halogenated Pyridine Research

The study of pyridine halogenation dates to the late 19th century, when Wilhelm Körner and James Dewar established pyridine’s structural relationship to benzene. Early methods relied on harsh electrophilic substitution, which often produced regioisomeric mixtures and required strongly acidic conditions. The 1924 Chichibabin synthesis marked a turning point by enabling pyridine production from formaldehyde and acetaldehyde, though yields remained modest. By the mid-20th century, dealkylation and decarboxylation routes improved access to parent pyridine systems, but selective functionalization at specific positions remained elusive.

A paradigm shift occurred with the development of directing group strategies. The 2020 work by Levy et al. demonstrated that heterocyclic phosphines could override traditional electronic effects, allowing 4-selective halogenation through phosphonium salt intermediates. Concurrently, Zincke imine chemistry provided a pathway to 3-halogenated derivatives via ring-opening/ring-closing sequences. These innovations resolved long-standing limitations in pyridine functionalization, directly enabling the rational design of multisubstituted analogs like 2-amino-3,5-dibromo-6-methylpyridine.

This compound in Contemporary Scientific Literature

Modern synthetic routes to this compound exploit both traditional and cutting-edge halogenation techniques. The amino group at C2 acts as an electron-donating substituent, moderating the pyridine ring’s electron deficiency and facilitating subsequent bromination. Computational studies indicate that steric interactions between the methyl group at C6 and incoming electrophiles favor bromination at the 3- and 5-positions, which are sterically accessible and electronically activated by the amino group.

Recent applications highlight its versatility:

- Pharmaceutical intermediates : The bromine atoms serve as handles for cross-coupling reactions in kinase inhibitor synthesis.

- Ligand design : The amino and methyl groups enable chelation of transition metals, with potential applications in catalytic systems.

- Agrochemical precursors : Derivatives exhibit herbicidal activity due to the combined effects of bromine’s hydrophobicity and the amino group’s hydrogen-bonding capacity.

A 2022 study achieved late-stage bromination of a pyridine-containing pharmaceutical lead using Zincke imine chemistry, underscoring the relevance of such methodologies for complex substrates.

Strategic Importance in Heterocyclic Chemistry

The compound’s substitution pattern addresses three key challenges in heterocyclic synthesis:

- Regiochemical control : The 3,5-dibromo arrangement avoids steric clashes between halogens, while the C6 methyl group prevents undesired substitution at C4.

- Functional group compatibility : The amino group survives harsh halogenation conditions when protected as a trifluoroacetamide, enabling sequential functionalization.

- Electronic tunability : Bromine’s inductive effects counteract the pyridine ring’s electron-withdrawing nature, facilitating nucleophilic aromatic substitutions at C2 or C6.

Table 1: Comparison of Halogenation Methods for 2-Amino-6-methylpyridine

| Method | Selectivity | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Phosphine-mediated | 3,5-diBr | 68 | LiBr, TfOH, 80°C, 24h | |

| Zincke imine | 3-Br | 72 | NBS, CHCl~3~, 0°C to rt | |

| Classical EAS | 3-Br | 31 | Br~2~, H~2~SO~4~, 120°C |

This table illustrates the superiority of modern methods in achieving higher yields and selective dibromination. The phosphine-mediated approach leverages designed phosphine reagents to form reactive phosphonium intermediates, which undergo bromide displacement with minimal byproduct formation. In contrast, traditional electrophilic aromatic substitution (EAS) struggles with overhalogenation and requires stoichiometric strong acids.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUYMDMBXIMIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919476 | |

| Record name | 3,5-Dibromo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91872-10-5, 91845-57-7 | |

| Record name | 3,5-Dibromo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Wisteria sinensis, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.086.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3,5-dibromo-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Applications in Organic Synthesis

-

Intermediate in Drug Development :

- 2-Amino-3,5-dibromo-6-methylpyridine serves as an intermediate in the synthesis of various biologically active compounds. For example, it can be utilized to synthesize derivatives like 1-[[(3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol, which may exhibit potential therapeutic properties .

- Synthesis of Other Compounds :

Research indicates that derivatives of this compound exhibit various biological activities:

- Antimicrobial Properties : Compounds derived from this pyridine have shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The structural modifications can enhance their potency and selectivity .

- Cardiovascular Effects : Certain derivatives have been explored as non-nucleoside agonists for adenosine receptors, showing promise in treating cardiovascular diseases due to their low nanomolar activity .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of new pentasubstituted pyridine derivatives based on this compound. These compounds were tested against various bacterial strains, revealing significant antimicrobial activity compared to standard antibiotics like ampicillin .

Case Study 2: Development of Cardiovascular Drugs

Research focused on synthesizing derivatives from this compound that target adenosine receptors. The study highlighted the effectiveness of these compounds in modulating cardiovascular responses, showcasing their potential as therapeutic agents in heart disease management .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Structural Insights:

- Halogen vs. Methyl Substitution: Bromine atoms enhance electrophilicity and participation in cross-coupling reactions compared to chlorine .

- Positional Isomerism: Moving the methyl group from the 6- to 4-position (e.g., 2-Amino-3,5-dibromo-4-methylpyridine) redistributes electron density, altering reactivity in aromatic substitution reactions .

Physicochemical and Reactivity Comparison

Key Trends :

Melting Points: Brominated derivatives generally exhibit higher melting points than chlorinated analogues due to stronger van der Waals forces (e.g., 143.5–148.5°C for the target compound vs. 104–105°C for non-methylated 2-Amino-3,5-dibromopyridine) .

Electronic Effects : Bromine’s strong electron-withdrawing nature deactivates the pyridine ring, making it less reactive toward electrophilic substitution compared to methyl or chloro-substituted derivatives .

Solubility: The methyl group in the target compound slightly enhances lipophilicity compared to non-methylated analogues, affecting solubility in polar solvents .

Functional Insights :

- The target compound’s bromine atoms enhance binding to biomolecular targets (e.g., enzymes) via halogen bonding, a feature exploited in drug design .

- Antioxidant activity in pyrimidine derivatives (e.g., IC₅₀ values) correlates with bromine substitution patterns, highlighting the role of halogen positioning in bioactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-3,5-dibromo-6-methylpyridine?

- Methodological Answer : The compound is typically synthesized via bromination of 2-amino-6-methylpyridine. Berliner et al. (1949) reported bromination rates for alkylbenzenes, which can guide solvent selection (e.g., acetic acid) and stoichiometric control for regioselective bromination . A second route involves nickel-catalyzed reactions, as demonstrated in Chang et al. (2004), where pyridine derivatives are halogenated under controlled conditions . Key steps include purification via recrystallization (melting point: 143.5–148.5°C) and characterization using NMR or mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare experimental values (144–148°C) with literature data (NIST: 143.5–148.5°C) to assess purity .

- Spectroscopic Techniques : Use H NMR to confirm the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). IR spectroscopy can verify NH stretching (~3350 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures no side products remain .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Hazard Codes : R36/37/38 (irritant to eyes, skin, and respiratory system). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Keep at room temperature in airtight containers to prevent degradation .

- Waste Disposal : Neutralize with dilute acid before disposal, adhering to institutional protocols for halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 143.5–148.5°C vs. 144–148°C)?

- Methodological Answer :

- Purity Assessment : Re-crystallize the compound and measure melting points using calibrated equipment.

- Polymorphism Screening : Perform X-ray diffraction (XRD) to identify crystalline forms .

- Comparative Analysis : Cross-reference with NIST data (143.5–148.5°C) and replicate experiments under controlled humidity/temperature .

Q. What strategies optimize reaction yields in halogenated pyridine syntheses?

- Methodological Answer :

- Catalyst Selection : Use nickel or palladium catalysts for regioselective bromination, as shown in Chang et al. (2004) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency .

- Temperature Control : Maintain 80–100°C to avoid side reactions (e.g., debromination) .

Q. How can crystallographic data (e.g., ORTEP-3) confirm the structure of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.